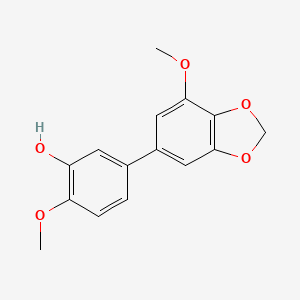
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol is a chemical compound known for its unique structure and properties It features a benzodioxole moiety, which is a common structural motif in various biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often use halogenating agents or nitrating agents under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- 1-{4-[2-(7-Methoxy-1,3-benzodioxol-5-yl)ethyl]phenoxy}-3-methyl-2,3-butanediol
Uniqueness
What sets 2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol apart is its specific substitution pattern and the presence of both methoxy and benzodioxole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
144223-82-5 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
2-methoxy-5-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C15H14O5/c1-17-12-4-3-9(5-11(12)16)10-6-13(18-2)15-14(7-10)19-8-20-15/h3-7,16H,8H2,1-2H3 |
Clé InChI |
VONRCGMJFIHOPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C2)OC)OCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


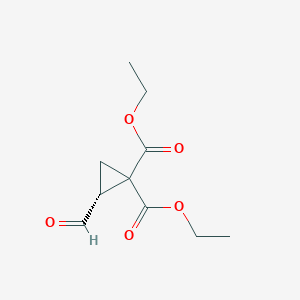
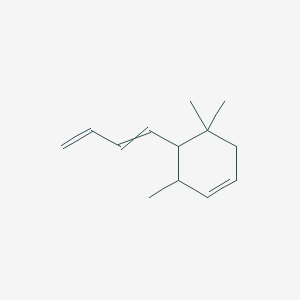
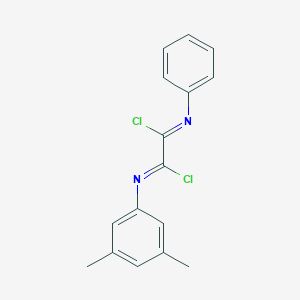

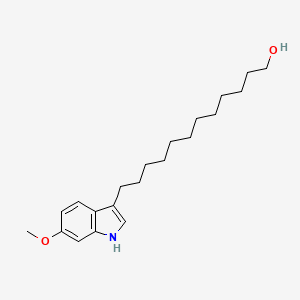
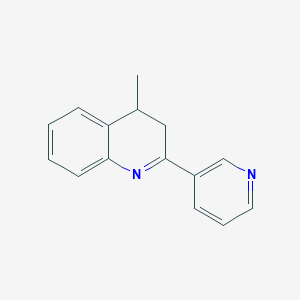
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
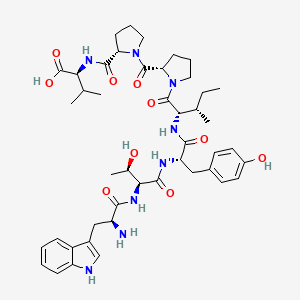
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
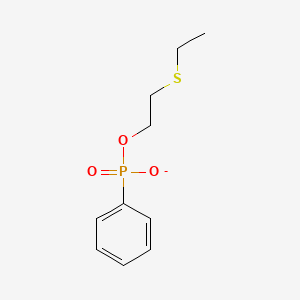
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
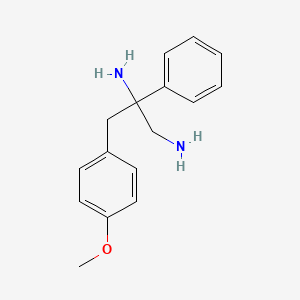
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
